1-(2-Naphthyl)cyclopentanecarboxylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-naphthalen-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H16O2/c17-15(18)16(9-3-4-10-16)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2,(H,17,18) |
InChI Key |
RBNCDBNMXDJOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 2 Naphthyl Cyclopentanecarboxylic Acid and Its Analogues
Retrosynthetic Analysis of the 1-(2-Naphthyl)cyclopentanecarboxylic Acid Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. icj-e.orgresearchgate.net For this compound, the analysis can proceed through several logical disconnections.
The most apparent disconnections are at the bonds connected to the quaternary carbon atom.
Disconnection A (C-Naphthyl Bond): Cleaving the bond between the cyclopentane (B165970) ring and the naphthyl group suggests a nucleophilic naphthyl species and an electrophilic cyclopentane derivative. This leads to precursors such as a 2-naphthyl organometallic reagent (e.g., 2-naphthylmagnesium bromide) and a cyclopentanone (B42830) bearing an electron-withdrawing group (like a carboxylate) at the 1-position. Alternatively, it could involve a nucleophilic cyclopentyl enolate and an electrophilic naphthyl compound.
Disconnection B (C-COOH Bond): Disconnecting the carboxylic acid group suggests a carbanionic cyclopentylnaphthalene intermediate which can be carboxylated using carbon dioxide. This carbanion could be generated from the corresponding organometallic reagent.
Disconnection C (Ring Dissection): A more fundamental approach involves breaking the bonds of the cyclopentane ring itself. This could point towards a [3+2] cycloaddition strategy or an intramolecular cyclization of a linear precursor that already contains the naphthyl moiety. For example, a diester with a naphthyl group at the appropriate position could be cyclized via a Dieckmann condensation.
These primary retrosynthetic pathways suggest three major strategic approaches to the synthesis of the target molecule:
Constructing the cyclopentanecarboxylic acid ring first, followed by the introduction of the 2-naphthyl group.
Attaching the 2-naphthyl group to a simpler precursor, followed by the formation or elaboration of the cyclopentanecarboxylic acid moiety.
Simultaneously forming the cyclopentane ring with the 2-naphthyl group already in place on the acyclic precursor.
Approaches to the Cyclopentanecarboxylic Acid Moiety
Cyclization Reactions in Cyclopentane Carboxylic Acid Synthesis
Cyclization reactions are a direct and common method for forming the cyclopentane ring. A classic approach involves the reaction of diethyl malonate with 1,4-dibromobutane. patsnap.com The initial reaction forms a diethyl cyclopentane-1,1-dicarboxylate, which can then be hydrolyzed and decarboxylated to yield cyclopentanecarboxylic acid.
Another powerful method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. For instance, a substituted adipic acid ester can be cyclized to form a 2-oxocyclopentanecarboxylate, which serves as a versatile intermediate.
Transition metal-catalyzed reactions also provide efficient routes. For example, ruthenium(II) complexes can catalyze the cycloisomerization of 1,6-dienes to form exo-methylenecyclopentanes, which can then be further functionalized. organic-chemistry.org
| Cyclization Method | Precursors | Key Intermediate | Reference |
| Malonic Ester Synthesis | Diethyl malonate, 1,4-Dihalobutane | Diethyl cyclopentane-1,1-dicarboxylate | patsnap.com |
| Dieckmann Condensation | Adipic acid diester | 2-Oxocyclopentanecarboxylate | N/A |
| Enyne Cyclization | 1,6-Enynes | Substituted Cyclopentenes | organic-chemistry.org |
Ring Contraction Strategies for Cyclopentane Derivatives
Ring contraction reactions offer an elegant way to synthesize five-membered rings from more readily available six-membered rings. researchgate.netwikipedia.org
The Favorskii rearrangement is a well-established method for converting α-haloketones into carboxylic acid derivatives upon treatment with a base. The synthesis of methyl cyclopentanecarboxylate (B8599756) from 2-chlorocyclohexanone (B41772) using sodium methoxide (B1231860) is a classic example of this strategy. orgsyn.org This reaction proceeds through a cyclopropanone (B1606653) intermediate, which then opens to form the contracted ring. researchgate.net
Another significant ring-contraction method is the Wolff rearrangement . baranlab.orgrsc.org This reaction involves the conversion of an α-diazoketone into a ketene, which can be trapped by a nucleophile (like water or an alcohol) to form a carboxylic acid or ester. By starting with a diazoketone derived from a cyclohexanone, a cyclopentanecarboxylic acid derivative can be obtained. This method has been applied in the synthesis of various complex natural products. rsc.orggoogle.com
| Ring Contraction Method | Starting Material | Key Reagent(s) | Product Type | Reference |
| Favorskii Rearrangement | 2-Halocyclohexanone | Base (e.g., alkoxide) | Cyclopentanecarboxylic acid/ester | orgsyn.org |
| Wolff Rearrangement | α-Diazocyclohexanone | Light (hν), Heat (Δ), or Ag(I) catalyst | Cyclopentanecarboxylic acid/ester | baranlab.orgrsc.org |
Dehydrogenation and Olefination Pathways for Cyclopentane Carboxylic Acids
Pathways involving unsaturated intermediates can also lead to the desired saturated cyclopentane ring. Dehydrogenation of a pre-existing saturated ring can introduce double bonds, which can then be used for further functionalization. For example, the dehydrogenation of cycloalkanes can be achieved using catalysts like platinum on carbon (Pt/C) at elevated temperatures to yield cycloalkenes. mdpi.com
More commonly in synthesis, an unsaturated ring is constructed first and then hydrogenated. For instance, cis-1,2-cyclopentanedicarboxylic acid can be synthesized via the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. prepchem.com This approach allows for the use of synthetic methods specific to alkenes.
Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, are crucial for constructing acyclic precursors that can later undergo ring-closing metathesis (RCM) to form cyclopentenes. These cyclopentene (B43876) derivatives can then be hydrogenated and carboxylated to give the final product.
Stereoselective Synthesis of Cyclopentane Ring Systems
Achieving stereocontrol is essential when synthesizing analogues of this compound with specific spatial arrangements. Numerous stereoselective methods for cyclopentane synthesis have been developed.
One powerful strategy is the [3+2] cycloaddition reaction. For example, chiral phosphines can catalyze the asymmetric [3+2] annulation between allenes and electron-poor olefins to produce highly functionalized cyclopentenes with excellent enantioselectivity. researchgate.net Similarly, rhodium carbene-initiated domino sequences can construct cyclopentanes with multiple stereocenters in a highly stereoselective manner. nih.gov These reactions often proceed through complex cascade mechanisms involving ylide formation and sigmatropic rearrangements to control the stereochemical outcome. nih.gov
Strategies for Incorporating the 2-Naphthyl Moiety
A common and effective method is the use of organometallic reagents. 2-Naphthylmagnesium bromide , a Grignard reagent, can be added to a cyclopentanone derivative. For example, its reaction with a 1-cyanocyclopentanone or a related electrophile would place the naphthyl group at the desired C1 position. lookchem.comquora.com Subsequent hydrolysis of the cyano group or manipulation of another functional group would yield the carboxylic acid.
Another approach is through Friedel-Crafts alkylation . While direct alkylation of naphthalene (B1677914) with a cyclopentyl electrophile is possible, it often leads to a mixture of isomers and polysubstitution. A more controlled approach would be an intramolecular Friedel-Crafts reaction, where a precursor containing both the naphthalene ring and a suitable side chain is cyclized to form the desired linkage.
Modern cross-coupling reactions also offer a versatile toolkit. A Suzuki or Negishi coupling could be employed to couple a cyclopentenyl boronic acid or organozinc reagent with 2-bromonaphthalene (B93597). This would form a 1-(2-naphthyl)cyclopentene intermediate, which could then be hydrogenated to the saturated cyclopentane ring and subsequently functionalized to introduce the carboxylic acid group.
| Method | Naphthyl Reagent | Cyclopentyl Reagent | Key Features | Reference |
| Grignard Reaction | 2-Naphthylmagnesium bromide | Cyclopentanone derivative (e.g., with ester or nitrile at C1) | Forms C-C bond directly at the target carbon. | lookchem.comquora.com |
| Friedel-Crafts Alkylation | Naphthalene | Electrophilic cyclopentyl derivative | Prone to isomerism; intramolecular versions are more controlled. | lookchem.com |
| Suzuki Coupling | 2-Naphthylboronic acid | Cyclopentenyl triflate or halide | Mild conditions, high functional group tolerance. Requires subsequent hydrogenation. | N/A |
Carbon-Carbon Coupling Reactions Involving Naphthalene Nucleophiles or Electrophiles
Cross-coupling reactions are powerful tools for forging the crucial bond between the naphthalene and cyclopentane moieties. Depending on the nature of the starting materials, either the naphthalene or the cyclopentane component can act as the nucleophile or the electrophile.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, one potential route involves the reaction of 2-naphthylboronic acid with a 1-halocyclopentanecarboxylic acid derivative. The reaction is catalyzed by a palladium(0) complex with a suitable ligand. A variety of palladium precatalysts and ligands can be employed to optimize the reaction conditions. The tolerance of the Suzuki-Miyaura coupling to a wide range of functional groups makes it an attractive strategy. dntb.gov.uaorganic-chemistry.org
Negishi Coupling: In this nickel- or palladium-catalyzed reaction, an organozinc reagent is coupled with an organohalide. A plausible synthetic route would involve the preparation of a 1-(zinc-halide)cyclopentanecarboxylate derivative and its subsequent coupling with 2-bromonaphthalene or 2-iodonaphthalene. rsc.org Nickel catalysts are often preferred for their lower cost and distinct reactivity. cardiff.ac.uk The success of this approach hinges on the successful preparation and stability of the organozinc reagent derived from the cyclopentane core.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While not a direct route to the saturated cyclopentane ring, it can be a key step in a multi-step synthesis. For instance, a Heck reaction between 2-bromonaphthalene and cyclopent-1-enecarboxylic acid could form a precursor that can be subsequently hydrogenated to yield the target molecule. The choice of base and solvent is crucial to control the regioselectivity and avoid side reactions. nih.gov
A comparative overview of these coupling reactions is presented in the table below.
| Coupling Reaction | Naphthalene Component | Cyclopentane Component | Catalyst System (Typical) | Key Considerations |
| Suzuki-Miyaura | 2-Naphthylboronic acid | 1-Halocyclopentanecarboxylic acid ester | Pd(OAc)₂, SPhos, K₂CO₃ | Tolerance to various functional groups. |
| Negishi | 2-Halonaphthalene | 1-(Zinchalide)cyclopentanecarboxylate | NiCl₂(dppp) or Pd(PPh₃)₄ | Requires preparation of organozinc reagent. |
| Heck | 2-Halonaphthalene | Cyclopent-1-enecarboxylic acid | Pd(OAc)₂, P(o-tol)₃, Et₃N | Requires a subsequent reduction step. |
Directed Arylation Strategies for Naphthalene Introduction
Directed C-H functionalization has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this approach could involve the direct coupling of a naphthalene precursor with a C-H bond on the cyclopentane ring, guided by a directing group.
A notable strategy is the transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.govnih.gov In this approach, the carboxylic acid group of a cyclopentanecarboxylic acid derivative can act as a directing group to facilitate the palladium-catalyzed arylation at a specific C-H bond on the ring. nih.govnih.gov While this methodology has been demonstrated for the arylation of various cycloalkanes, its application for the introduction of a naphthyl group would be a novel extension. nih.govnih.gov The reaction typically employs a palladium catalyst in conjunction with a specialized ligand and an oxidant. The regioselectivity of the arylation is a key challenge and is influenced by the directing group, the ligand, and the reaction conditions.
| Strategy | Directing Group | Naphthyl Source | Catalyst System (Proposed) | Key Advantages |
| Directed C-H Naphthylation | Carboxylic Acid | 2-Iodonaphthalene | Pd(OAc)₂, Ligand, Ag₂CO₃ | Atom economy, reduced pre-functionalization. |
Assembly of the Naphthyl-Cyclopentane Core Structure
Beyond the direct coupling of pre-formed naphthalene and cyclopentane rings, strategies that construct the cyclopentane ring with the naphthalene moiety already in place or that assemble both rings in a convergent manner are of significant interest.
Multicomponent Reaction Strategies for Complex Molecule Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and convergent approach to the naphthyl-cyclopentane core. semanticscholar.org An illustrative, albeit generalized, MCR approach could involve the reaction of a naphthalene-containing starting material, a component to form the five-membered ring, and a third reactant to introduce the carboxylic acid functionality or a precursor. While specific MCRs for this compound are not extensively documented, the principles of MCRs suggest the feasibility of such a convergent synthesis. semanticscholar.org For example, a domino reaction involving a Michael addition followed by an intramolecular cyclization could be envisioned.
Functional Group Interconversions in the Final Stages of Synthesis
In many synthetic routes, the target carboxylic acid is not directly formed but is generated in the final steps from a precursor functional group. This approach can be advantageous if the precursor group is more stable or less reactive under the conditions of the preceding steps.
Common functional group interconversions leading to a carboxylic acid include:
Hydrolysis of Esters: A common final step is the saponification of a methyl or ethyl ester of this compound using a base like sodium hydroxide, followed by acidic workup.
Oxidation of Primary Alcohols: A precursor containing a hydroxymethyl group at the 1-position of the cyclopentane ring can be oxidized to the carboxylic acid using various oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or more modern and milder reagents like TEMPO/bleach.
Hydrolysis of Nitriles: A nitrile group at the 1-position can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
These late-stage functionalizations are crucial for accessing the final target compound and often require careful optimization to ensure high yields and avoid side reactions. rsc.org
Chiral Synthesis and Stereochemical Control
For analogues of this compound that contain additional stereocenters on the cyclopentane ring, controlling the stereochemistry is of paramount importance. This can be achieved through enantioselective or diastereoselective synthetic routes.
Enantioselective and Diastereoselective Synthetic Routes
Enantioselective Synthesis: Enantioselective approaches aim to generate a single enantiomer of the target molecule. This can be accomplished by using a chiral catalyst, a chiral auxiliary, or a chiral starting material. For instance, an asymmetric Michael addition to a cyclopentenone derivative, catalyzed by a chiral organocatalyst, could establish a key stereocenter. Subsequent elaboration of the resulting chiral intermediate would then lead to the enantiomerically enriched target compound.
Diastereoselective Synthesis: Diastereoselective reactions are used to control the relative stereochemistry of multiple stereocenters. In the synthesis of substituted this compound analogues, a diastereoselective reaction could be employed to control the orientation of substituents on the cyclopentane ring relative to the naphthyl group. For example, a diastereoselective alkylation of a chiral enolate derived from a cyclopentanone precursor could be used to introduce a substituent with a specific stereochemistry. The stereochemical outcome is often dictated by steric or electronic factors within the substrate and the reagents.
Use of Chiral Catalysts and Auxiliaries
The asymmetric synthesis of this compound and its analogs, which involves the creation of a quaternary stereocenter, can be strategically approached using chiral catalysts and auxiliaries. These methods are designed to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
A prominent strategy in asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. One common class of chiral auxiliaries is oxazolidinones. These are often derived from readily available chiral amino alcohols. The substrate is covalently bonded to the chiral auxiliary, and the inherent chirality of the auxiliary then guides the approach of reagents to a prochiral center, resulting in a diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered for reuse.
For the synthesis of 1-arylcyclopentanecarboxylic acids, a chiral auxiliary can be attached to a cyclopentanecarboxylic acid precursor. For instance, an oxazolidinone derived from an amino alcohol can be acylated with a cyclopentanecarboxylic acid derivative. The resulting N-acyl oxazolidinone can then be subjected to diastereoselective α-arylation.
While direct asymmetric α-arylation of carbonyl compounds can be challenging, an alternative approach involves the asymmetric alkylation of an enolate derived from an N-acyl oxazolidinone. In a related example, the use of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol has been shown to be highly effective in asymmetric alkylation reactions. The cyclopentane-fused oxazolidinone, (4R,5S)-cyclopentano[d]oxazolidin-2-one, provides a rigid conformational scaffold that enhances diastereofacial selectivity.
The general process involves the deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium hexamethyldisilazide (LiHMDS), to form a chiral enolate. This enolate is then reacted with an electrophile. To synthesize a 1-(2-naphthyl) substituted product, a suitable electrophile would be a 2-naphthylmethyl halide, such as 2-(bromomethyl)naphthalene. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary by hydrolysis, for example with lithium hydroperoxide, yields the desired enantiomerically enriched carboxylic acid.
The table below illustrates the high diastereoselectivities that can be achieved in the asymmetric alkylation of a cyclopentane-fused oxazolidinone auxiliary with different electrophiles, which serves as a model for the potential synthesis of this compound analogues.
| Entry | Electrophile | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl bromide | N-acylated oxazolidinone | 72 | >99 |
| 2 | Allyl iodide | N-acylated oxazolidinone | 65 | >99 |
Chemical Reactivity and Transformation Pathways of 1 2 Naphthyl Cyclopentanecarboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group is a versatile functional group that can participate in several fundamental organic reactions, including esterification, amidation, decarboxylation, and reduction.
1-(2-Naphthyl)cyclopentanecarboxylic acid can be converted to its corresponding esters through various methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product.
For example, the reaction with methanol (B129727) or ethanol (B145695) would yield methyl 1-(2-naphthyl)cyclopentanecarboxylate or ethyl 1-(2-naphthyl)cyclopentanecarboxylate, respectively. The general reaction is as follows:
R-COOH + R'-OH ⇌ R-COOR' + H₂O
| Reactant Alcohol | Product Ester | Catalyst |
| Methanol | Methyl 1-(2-naphthyl)cyclopentanecarboxylate | H₂SO₄ |
| Ethanol | Ethyl 1-(2-naphthyl)cyclopentanecarboxylate | H₂SO₄ |
| Isopropanol | Isopropyl 1-(2-naphthyl)cyclopentanecarboxylate | H₂SO₄ |
This table represents expected products from Fischer esterification reactions.
Alternative methods for esterification that avoid the use of strong acids and equilibrium limitations include reaction with alkyl halides after conversion of the carboxylic acid to its carboxylate salt, or the use of coupling agents that activate the carboxylic acid.
The formation of amides from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction is generally not feasible and requires activation of the carboxylic acid. A common method is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine. Thionyl chloride (SOCl₂) is a standard reagent for this conversion.
The resulting 1-(2-naphthyl)cyclopentanecarbonyl chloride can then be treated with an amine to form the corresponding amide.
| Amine Reactant | Product Amide |
| Ammonia | 1-(2-Naphthyl)cyclopentanecarboxamide |
| Methylamine | N-Methyl-1-(2-naphthyl)cyclopentanecarboxamide |
| Diethylamine | N,N-Diethyl-1-(2-naphthyl)cyclopentanecarboxamide |
This table illustrates the expected amide products from the reaction of the corresponding acyl chloride with various amines.
Direct amidation can also be achieved using coupling agents that facilitate the reaction between the carboxylic acid and the amine by activating the carboxyl group in situ.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple alkyl carboxylic acids is typically challenging and requires harsh conditions. However, the presence of the naphthalene (B1677914) ring in this compound could influence this reaction. For instance, in related systems, aromatization can be a driving force for decarboxylation under certain catalytic conditions. nih.gov While specific studies on the decarboxylation of this compound are not prevalent, palladium-catalyzed decarboxylative coupling reactions are a modern synthetic tool that could potentially be applied.
In the absence of a β-keto group, which significantly facilitates decarboxylation, this reaction is not a typical transformation for this compound under standard laboratory heating. libretexts.org More specialized methods, such as radical decarboxylation (e.g., Barton decarboxylation), would likely be required to achieve this transformation.
The carboxylic acid group of this compound can be reduced to a primary alcohol, (1-(2-naphthyl)cyclopentyl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. libretexts.org The reagent of choice for this reduction is typically lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.ukquora.com
The reaction proceeds via the formation of an intermediate aldehyde, which is immediately further reduced to the primary alcohol. chemguide.co.uk
R-COOH + [H] → R-CH₂OH
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | (1-(2-Naphthyl)cyclopentyl)methanol |
This table shows the expected product from the reduction of this compound.
Reactions Involving the Naphthalene Ring System
The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution on the naphthalene ring is influenced by both the existing substituent (the cyclopentanecarboxylic acid group) and the inherent reactivity of the naphthalene system.
Naphthalene is more reactive towards electrophilic substitution than benzene. Substitution can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. In general, the α-position is kinetically favored due to the formation of a more stable carbocation intermediate. wordpress.com However, the β-position can be favored under conditions of thermodynamic control. youtube.com
The cyclopentanecarboxylic acid group attached at the 2-position will direct incoming electrophiles. As a deactivating group, it will direct substitution to the other ring, primarily at the 5- and 8-positions (α-positions). Friedel-Crafts acylation and alkylation are classic examples of such reactions. wikipedia.orgbyjus.comnih.gov For instance, Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) would be expected to yield acetyl-substituted derivatives.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-2-naphthyl)cyclopentanecarboxylic acid and 1-(8-nitro-2-naphthyl)cyclopentanecarboxylic acid |
| Halogenation | Br₂, FeBr₃ | 1-(5-Bromo-2-naphthyl)cyclopentanecarboxylic acid and 1-(8-bromo-2-naphthyl)cyclopentanecarboxylic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Acetyl-2-naphthyl)cyclopentanecarboxylic acid and 1-(8-acetyl-2-naphthyl)cyclopentanecarboxylic acid |
This table presents the anticipated major products of electrophilic aromatic substitution on this compound.
The precise ratio of these products would depend on the specific reaction conditions, such as temperature and solvent, which can influence the kinetic versus thermodynamic product distribution. youtube.com
Nucleophilic Aromatic Substitution Reactions
The naphthyl ring system of this compound, while generally less susceptible to nucleophilic attack than electrophilic substitution, can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. The reactivity of the naphthalene core in SNAr reactions is significantly influenced by the presence of activating groups, typically those with strong electron-withdrawing properties, which are absent in the parent molecule.
For a nucleophilic attack to occur on the naphthyl ring of this compound, the introduction of a potent electron-withdrawing group, such as a nitro (-NO₂) or a cyano (-CN) group, onto the ring would be a prerequisite. Such substitutions would stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The position of these activating groups relative to a leaving group (e.g., a halide) is crucial for the reaction to proceed efficiently.
In a hypothetical scenario where a suitable leaving group and an activating group are present on the naphthyl moiety, the reaction would proceed via a two-step addition-elimination mechanism. A nucleophile would first attack the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. Subsequently, the leaving group would be expelled, restoring the aromaticity of the ring. Polycyclic aromatic systems like naphthalene can undergo SNAr reactions, with the nucleophile typically attacking the 1- or 2-position. numberanalytics.com
A study on 1-methoxy-2-(diphenylphosphinyl)naphthalene demonstrated that the methoxy (B1213986) group can be readily replaced by various nucleophiles, including Grignard reagents, alkoxides, and amides. elsevierpure.com This suggests that with appropriate functionalization, the naphthyl ring of the target compound could be made susceptible to similar transformations.
Hydrogenation and Dehydrogenation of the Naphthyl Ring
The polynuclear aromatic character of the naphthyl group in this compound allows for both hydrogenation and dehydrogenation reactions, which modify the degree of saturation of the aromatic system.
Hydrogenation:
The catalytic hydrogenation of naphthalene and its derivatives is a well-established process. mdpi.com The reaction typically involves the use of hydrogen gas in the presence of a metal catalyst, such as nickel, palladium, or platinum. libretexts.orgkhanacademy.org The hydrogenation of the naphthyl ring in this compound would likely proceed in a stepwise manner, first yielding a tetralin derivative (1,2,3,4-tetrahydronaphthalene derivative) and subsequently a decalin derivative (decahydronaphthalene derivative) upon complete saturation. wikipedia.org
The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity of the hydrogenation process. For instance, bimetallic catalysts, such as NiMo or CoMo, have been investigated for the hydrogenation of alkylnaphthalenes. researchgate.net Studies on the hydrogenation of naphthalene over Ni/Al₂O₃ catalysts have shown that the addition of a second metal, like zinc, can improve the selectivity towards the partially hydrogenated product, tetralin. mdpi.com This is achieved by inhibiting the excessive hydrogenation of tetralin to decalin. mdpi.com
Dehydrogenation:
The reverse reaction, dehydrogenation, can also occur, particularly if the cyclopentane-fused ring system is already partially hydrogenated (i.e., a tetralin derivative). Dehydrogenation would lead to the restoration of the aromatic naphthalene ring. This process is often favored at higher temperatures and in the presence of a suitable catalyst. Studies on the dehydrogenation of tetralin have shown that it can lead to the formation of naphthalene. mdpi.com However, dehydrogenation reactions can also be associated with coke formation, which can deactivate the catalyst. mdpi.com
Recent research has highlighted palladium-catalyzed dehydrogenation of carboxylic acids via β-methylene C-H activation to form α,β-unsaturated carboxylic acids. nih.gov While this typically applies to the aliphatic portion of the molecule, it underscores the potential for catalytic systems to effect dehydrogenation.
Reactivity of the Cyclopentane (B165970) Ring
The cyclopentane ring in this compound is an alicyclic hydrocarbon ring that exhibits its own characteristic reactivity, distinct from the aromatic naphthyl moiety.
Functionalization of the Cyclopentane Carbon Atoms
The sp³-hybridized carbon atoms of the cyclopentane ring can be functionalized through various C-H activation strategies. A particularly relevant approach is the palladium-catalyzed transannular C-H functionalization of cycloalkane carboxylic acids. nih.gov This methodology allows for the direct and site-selective introduction of new functional groups at positions remote from the carboxylic acid directing group.
This type of reaction typically involves a palladium catalyst and a suitable directing group, which in this case would be the carboxylic acid itself. The reaction proceeds through the formation of a cyclopalladated intermediate, which then reacts with a coupling partner, such as an aryl halide, to form a new carbon-carbon bond. This approach could potentially be used to introduce substituents at the γ-position of the cyclopentane ring in this compound.
Palladium-catalyzed ligand-directed C-H functionalization reactions are a powerful tool for the construction of complex molecules. nih.gov These reactions can be used to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The directing group plays a crucial role in controlling the regioselectivity of the C-H activation step.
Oxidation Reactions of the Cyclopentane Ring
The cyclopentane ring is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives such as alcohols, ketones, and dicarboxylic acids. The oxidation of alicyclic compounds can be achieved using a variety of oxidizing agents and catalytic systems. pharmaxchange.infogoogle.com
The methylene (B1212753) groups of the cyclopentane ring can be hydroxylated to form cyclopentanols. Further oxidation can yield the corresponding cyclopentanone (B42830). More aggressive oxidation conditions can lead to the cleavage of the cyclopentane ring, resulting in the formation of dicarboxylic acids. The enzymatic cyclization and oxidation of arachidonic acid to form prostaglandins, which contain a cyclopentane ring, is a key biological example of this type of transformation. fiveable.me
The oxidation of cyclopentane can be catalyzed by metal complexes. For instance, iron-oxo species have been shown to be effective in aliphatic hydroxylation reactions. researchgate.net The specific products obtained from the oxidation of this compound would depend on the oxidant and reaction conditions employed.
Stability and Degradation Pathways
The stability and degradation of this compound are influenced by the properties of both the naphthalene ring system and the cyclopentanecarboxylic acid moiety.
Stability:
Naphthalene derivatives are generally stable compounds. researchgate.net The thermal stability of naphthalene-based epoxy resins has been investigated, indicating the inherent robustness of the naphthalene core. researchgate.net However, the presence of the carboxylic acid group and the aliphatic cyclopentane ring introduces potential sites for thermal decomposition, such as decarboxylation at elevated temperatures.
Degradation Pathways:
As a derivative of a polycyclic aromatic hydrocarbon (PAH), this compound is expected to be susceptible to biodegradation. The environmental degradation of PAHs is a significant area of research. nih.govresearchgate.net Microbial degradation is a primary mechanism for the removal of these compounds from the environment. nih.gov
Bacterial degradation of naphthalene typically proceeds through dihydroxylation mediated by a ring-hydroxylating dioxygenase, leading to the formation of 1,2-naphthalenediol. nih.gov This is followed by ring cleavage and further metabolism. The presence of the cyclopentanecarboxylic acid substituent would likely influence the rate and pathway of microbial degradation. Alkyl substitution on PAHs has been shown to shift the oxidative metabolism from the aromatic ring to the alkyl side chain. researchgate.net
Fungal degradation is another important pathway for the breakdown of PAHs. White-rot fungi, such as Phanerochaete chrysosporium, are known to efficiently degrade a variety of PAHs. bohrium.comresearchgate.net The degradation process often involves initial oxidation of the aromatic ring, followed by ring fission. bohrium.comresearchgate.net
The ultimate degradation of this compound under aerobic conditions would likely lead to the formation of carbon dioxide and water.
Structure Activity Relationship Sar Studies and Analogue Design
Methodologies for SAR Elucidation in Complex Organic Molecules
The elucidation of SAR in complex organic molecules employs a combination of computational and experimental techniques to build a comprehensive understanding of the molecule-target interaction.
Computational Methods:
Molecular Modeling: Techniques such as molecular docking and pharmacophore modeling are crucial for visualizing and analyzing the three-dimensional interactions between a ligand and its biological target. patsnap.comnih.gov Docking predicts the preferred orientation of a molecule within a target's binding site, while pharmacophore modeling identifies the essential spatial arrangement of features necessary for activity. patsnap.comnumberanalytics.com These methods help rationalize observed SAR data and guide the design of new analogues with improved binding affinity. researchgate.net
Experimental Methods:
Analogue Synthesis and Biological Testing: The cornerstone of experimental SAR is the synthesis of a series of structurally related analogues followed by their biological evaluation. numberanalytics.com This systematic modification of a lead compound allows researchers to probe the importance of various structural features. numberanalytics.com
Spectroscopic Techniques: Advanced spectroscopic methods are vital for confirming the structure of synthesized analogues and can provide insights into ligand-target interactions. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to determine a molecule's structure, including its stereochemistry and functional groups. numberanalytics.com Techniques like SAR by NMR can be used to screen for fragments that bind to a target protein, providing a starting point for lead development. youtube.com
Impact of Naphthyl Moiety Modifications on Biological Target Interactions
The naphthalene (B1677914) ring is a common scaffold in biologically active compounds, and modifications to this moiety can profoundly affect interactions with biological targets. acs.orgnih.gov Its size, planarity, and lipophilicity are key determinants of its binding characteristics.
The point of attachment to the naphthalene ring (positional isomerism) is a critical factor in determining biological activity. The differing spatial arrangement and electronic properties of the 1-naphthyl versus the 2-naphthyl isomer can lead to significant variations in potency. For instance, in a series of sulphonamide derivatives designed as tubulin polymerization inhibitors, the analogue with a naphthalen-1-yl moiety (Compound 5c ) exhibited the most potent antiproliferative activity, significantly outperforming the naphthalen-2-yl analogue (Compound 5d ). nih.gov This suggests that the 1-position provides the optimal orientation for interaction with the target. Similarly, in a study of naphthalene-chalcone hybrids, it was observed that substitution from the second position of the naphthalene ring generally increased the activity of the compounds. acs.orgsemanticscholar.org
| Compound | Naphthyl Moiety | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
|---|---|---|---|
| 5c | Naphthalen-1-yl | 0.51 | 0.33 |
| 5d | Naphthalen-2-yl | > 30.0 | > 30.0 |
Data sourced from a study on sulphonamide derivatives. nih.gov A lower IC50 value indicates higher potency.
Introducing substituents onto the naphthalene ring system alters its electronic and steric properties, which in turn influences its binding affinity and biological activity. The nature and position of these substituents are crucial. For example, in a series of glyoxalase I inhibitors, removing a hydroxyl group from the naphthalene moiety significantly increased inhibitory activity, suggesting that the hydroxyl group may cause unfavorable interactions in a hydrophobic pocket of the enzyme's active site. tandfonline.com Conversely, another study found that aromatic halogen and NH2 groups had positive effects on the inhibitory activities of certain naphthyl derivatives, while phenoxy and methoxy (B1213986) groups had a negative influence. nih.gov These findings highlight that the effect of a substituent is highly dependent on the specific target and its binding site environment.
| Compound | Naphthalene Moiety | IC50 (µM) |
|---|---|---|
| 13 | 4-amino-7-hydroxynaphthalen-1-yl | 39.06 |
| 15 | 4-aminonaphthalen-1-yl (hydroxyl group removed) | 1.85 |
Data illustrates that the removal of a polar hydroxyl group enhances inhibitory potency against Glyoxalase I. tandfonline.com
Bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties. drugdesign.org The naphthalene ring can be replaced by various aromatic or heterocyclic systems. For example, replacing the naphthalene moiety with a thiophene (B33073) group in a series of thiazolidinedione analogues resulted in a complete loss of antidiabetic activity, indicating the essentiality of the larger aromatic system for that specific target. researchgate.net In contrast, research has shown that benzazaborinines can serve as effective bioisosteric replacements for naphthalene, with analogues of propranolol (B1214883) showing comparable potency and excellent bioavailability. researchgate.net In some cases, even a smaller phenyl ring can be a suitable replacement; replacing a 1-hydroxy-2-naphthoic acid moiety with a 2-hydroxybenzoic acid group led to a significant increase in activity, likely due to better positioning within the active site with reduced steric hindrance. tandfonline.com
Influence of Cyclopentane (B165970) Ring Modifications on Biological Target Interactions
The cyclopentane ring, while seemingly simple, provides a rigid scaffold that positions substituents in specific three-dimensional orientations. Its conformation and the stereochemistry of its attachments are critical for biological activity. libretexts.org
The stereochemistry of a molecule is a crucial determinant of its biological function, as biomolecular targets like enzymes and receptors are chiral. numberanalytics.com Cyclopentane exists in non-planar "envelope" or "half-chair" conformations to minimize strain. libretexts.org When the ring is substituted, these substituents can occupy pseudo-axial or pseudo-equatorial positions. The preferred conformation is typically one where bulky substituents occupy the equatorial position to minimize steric strain. youtube.com
Introduction of Additional Functional Groups on the Cyclopentane Ring
The introduction of functional groups onto the cyclopentane ring of a 1-aryl-cycloalkanecarboxylic acid can significantly modulate its pharmacokinetic and pharmacodynamic properties. The position, nature, and stereochemistry of these substituents are critical factors. For instance, the addition of polar groups like hydroxyl (-OH) or amino (-NH2) groups can alter the molecule's solubility, hydrogen bonding capacity, and potential for metabolic transformation.
In related series of cycloalkane carboxylic acids, such modifications have been shown to influence receptor affinity and selectivity. For example, in a series of cyclopentene (B43876) dicarboxylic acid amides acting as dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the introduction of hydroxyl groups into the cyclopentene ring was a key modification explored to understand the SAR. nih.gov While direct data for 1-(2-Naphthyl)cyclopentanecarboxylic acid is unavailable, it can be postulated that the strategic placement of functional groups could lead to new interactions with a biological target, potentially enhancing potency or altering the mode of action.
Table 1: Postulated Effects of Cyclopentane Ring Functionalization
| Substituent (R) | Position on Cyclopentane Ring | Potential Effect on Activity | Rationale |
|---|---|---|---|
| Hydroxyl (-OH) | C-2, C-3, or C-4 | May increase or decrease activity | Introduction of hydrogen bond donor/acceptor capabilities; potential for altered metabolism. |
| Amino (-NH2) | C-2, C-3, or C-4 | May increase or decrease activity | Introduction of a basic center, potential for salt bridge formation with target, altered solubility. |
| Methyl (-CH3) | C-2, C-3, or C-4 | May increase activity | Can provide favorable van der Waals interactions and restrict conformational flexibility. |
This table is hypothetical and based on general medicinal chemistry principles due to the absence of specific data for this compound.
Ring Size Modifications of the Cycloalkane Moiety
Altering the size of the cycloalkane ring from a cyclopentyl to a cyclobutyl, cyclohexyl, or larger ring system can profoundly impact the spatial orientation of the naphthyl and carboxylic acid groups. Such changes directly affect how the molecule fits into a target's binding site. Research on the transannular C–H functionalization of cycloalkane carboxylic acids has demonstrated that ring sizes from cyclobutane (B1203170) to cyclooctane (B165968) are synthetically accessible, allowing for the exploration of these modifications. nih.govnih.gov
Table 2: Predicted Impact of Cycloalkane Ring Size on Biological Activity
| Cycloalkane Ring | Relative Size | Potential Impact on Conformation and Activity |
|---|---|---|
| Cyclobutane | Contraction | Increased ring strain and rigidity; may orient substituents in a way that is either favorable or unfavorable for binding. |
| Cyclopentane | Parent Structure | Reference conformation. |
| Cyclohexane | Expansion | Increased flexibility (chair/boat conformations); may allow for better adaptation to the binding site or lead to an entropic penalty upon binding. |
This table is a theoretical representation of potential outcomes from ring size modification.
Linker Region Modifications and Their Role in Molecular Recognition
While this compound itself does not possess a distinct "linker" in the traditional sense of connecting two large moieties, the ethyl group in structurally related naphthalenic melatonin (B1676174) receptor ligands, such as N-[2-(1-naphthyl)-ethyl]cyclobutyl carboxamide, can be considered a linker region. nih.gov Modifications in this region, such as altering its length, rigidity, or composition, are a common strategy in drug design to optimize interactions with a biological target.
For the this compound scaffold, if we consider the single bond between the naphthyl group and the cyclopentane ring as the connection point, modifications are less about a "linker" and more about the direct spatial relationship between these two groups. However, if analogues were to be designed where a chain separates these two moieties, the nature of that linker would be critical. For example, introducing an amide or an ether linkage could introduce different bond angles, flexibility, and hydrogen bonding capabilities, all of which would influence molecular recognition by a target protein. In a series of naphtho[1,2-b]furan-2-carboxamide derivatives, varying the chain linker length was a key part of the SAR study. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how the molecule interacts with its target. Conformational analysis of bioactive molecules is a complex field that employs both computational and experimental techniques to understand the accessible spatial arrangements of a molecule. nih.gov
For this compound, the key conformational variables would include the rotational freedom around the single bond connecting the naphthyl and cyclopentane rings. The relative orientation of these two rings can be described by a dihedral angle. The cyclopentane ring itself is not perfectly flat and can adopt "envelope" or "twist" conformations. The preferred conformation in solution and, more importantly, in the bound state, will be the one that minimizes steric clashes and maximizes favorable interactions.
Quantitative Structure-Activity Relationship (QSAR) studies on related N-arylanthranilic acids have shown that the angle between the planes of the two aromatic rings is relevant to their anti-inflammatory activity. nih.gov Similarly, for this compound, it is highly probable that a specific range of dihedral angles between the naphthyl and cyclopentane moieties is required for optimal biological activity. A molecule that is pre-organized in its bioactive conformation in solution may exhibit higher potency due to a lower entropic cost upon binding.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. nih.gov This technique is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of a ligand like 1-(2-Naphthyl)cyclopentanecarboxylic acid with a specific biological target.
The process involves preparing the 3D structures of both the ligand and the receptor. The receptor's potential binding sites (pockets) are identified, and the ligand is placed into these sites in various possible conformations and orientations. nih.gov A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.
In silico docking studies performed on structurally related compounds containing a naphthyl moiety have demonstrated their potential to bind to various enzymes. For example, novel heterocycles with a 1-hydroxy-naphthyl substituent were docked against the active site of an oxidoreductase enzyme (PDB code: 1DXO) and a penicillin-binding protein from Escherichia coli (PDB code: 2EX6) to understand their antioxidant and antimicrobial activities. nih.gov Similarly, docking studies of naphthol-derived compounds against histone deacetylase 2 (HDACs-2) have shown significant binding affinities, with binding energies ranging from -9.08 to -10.08 kcal/mol. ekb.eg
For this compound, a hypothetical docking study against a target like cyclooxygenase-2 (COX-2) would likely reveal key interactions. The carboxylic acid group would be predicted to form hydrogen bonds with polar amino acid residues such as Arginine or Serine in the active site, while the nonpolar naphthyl and cyclopentane (B165970) rings would engage in hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Isoleucine, and Valine.
| Compound Type | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Naphthyl Pyrazoline | Penicillin Binding Protein (2EX6) | Not Specified | Active site residues | nih.gov |
| Hydroxycoumarin (Naphthyl derivative) | Oxidoreductase (1DXO) | Not Specified | Triad of key amino acids | nih.gov |
| Naphthol-derived Hydrazide | HDACs-2 (4LY1) | -10.08 | Not Specified | ekb.eg |
| Quinazolinone Naphthyl Chalcone | EGFR | High negative binding energies | Not Specified | iftmuniversity.ac.in |
Molecular Dynamics (MD) Simulations of Ligand-Target Complexes
While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the stability of the binding pose, the role of solvent molecules, and the flexibility of the protein and ligand. nih.govmdpi.com
A typical MD simulation protocol involves several steps: system preparation (solvating the docked complex in a water box with ions), energy minimization, and equilibration (gradually heating and pressurizing the system to physiological conditions), followed by a production run where data is collected. mdpi.com The stability of the this compound-protein complex would be assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over the simulation time. A stable RMSD profile suggests that the ligand remains securely in the binding pocket.
Further analyses, such as calculating the root-mean-square fluctuation (RMSF) and the solvent accessible surface area (SASA), can reveal which parts of the protein are most flexible and how the ligand's exposure to the solvent changes upon binding. mdpi.commdpi.com Such simulations have been successfully applied to study the diffusion of naphthalene (B1677914) in supercritical carbon dioxide and the self-assembly of fullerene-based amphiphiles. mdpi.comnii.ac.jp
| Parameter/Analysis | Description | Purpose |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | Defines the physics governing atomic interactions. |
| Simulation Time | The duration of the production run, typically in nanoseconds (ns) or microseconds (µs). | To observe significant conformational changes and ensure system stability. |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Assesses the stability of the complex. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor. | Quantifies key polar interactions maintaining the binding pose. |
Quantum Mechanical (QM) and Hybrid QM/MM Calculations
Quantum mechanics (QM) calculations provide a highly accurate description of electronic structure, which is crucial for understanding chemical reactivity and reaction mechanisms. These methods can be applied to this compound to investigate its intrinsic properties.
Density Functional Theory (DFT) is a popular QM method used to analyze the electronic properties of molecules. ufms.br For this compound, DFT calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential (ESP) map.
The energies and shapes of the HOMO and LUMO, collectively known as frontier molecular orbitals (FMOs), are key indicators of chemical reactivity. The HOMO region indicates the likely site for electrophilic attack, while the LUMO region suggests the site for nucleophilic attack. The ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding.
For studying chemical reactions, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the reacting part of a system (e.g., the ligand and the active site residues of an enzyme) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. This allows for the simulation of bond-breaking and bond-forming events within a large biological environment. For example, QM/MM simulations could be used to model the enzymatic metabolism of this compound or to elucidate the mechanism by which it inhibits a target enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com These models are valuable for predicting the activity of new, unsynthesized molecules and for understanding which molecular properties are most important for a desired biological effect. nih.gov
To build a QSAR model for a series of analogs of this compound, one would first calculate a set of molecular descriptors for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., dipole moment). nih.govmdpi.com
Next, a mathematical model is generated using statistical methods or machine learning algorithms to correlate these descriptors with the experimentally measured biological activity (e.g., IC₅₀). nih.gov The resulting equation can then be used to predict the activity of other compounds based solely on their calculated descriptors. A robust QSAR model must be rigorously validated to ensure its predictive power. mdpi.commdpi.com
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Constitutional | Molecular Weight (MW), Number of H-bond donors/acceptors | Basic molecular composition and size |
| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and branching |
| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule |
| Physicochemical | logP (octanol-water partition coefficient), Molar refractivity | Lipophilicity and polarizability |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties and charge distribution |
Conformational Searching and Energy Landscape Analysis
Molecules are not rigid but exist as an ensemble of different three-dimensional shapes, or conformations, resulting from the rotation around single bonds. chemistrysteps.com Conformational analysis aims to identify the stable (low-energy) conformations of a molecule and to understand the energy barriers between them. chemistrysteps.com
For this compound, the flexibility arises from the rotation around the single bond connecting the cyclopentane ring to the naphthyl group and the puckering of the cyclopentane ring itself. A systematic or stochastic conformational search can be performed to generate a large number of possible conformations. The energy of each conformation is then calculated using molecular mechanics or quantum mechanics to map out the potential energy surface (PES), or energy landscape.
The results of this analysis can identify the global minimum energy conformation (the most stable shape) and other low-energy local minima that may be biologically relevant. Understanding the preferred conformation of the molecule is crucial, as the bioactive conformation (the shape it adopts when binding to a receptor) is often a low-energy one. This information is vital for accurate molecular docking and for designing conformationally constrained analogs with improved potency or selectivity.
Research on Biological Target Interactions and Mechanisms of Action
Identification of Specific Biological Targets (e.g., Receptors, Enzymes, Ion Channels, Transporters)
For a compound like 1-(2-Naphthyl)cyclopentanecarboxylic Acid, the initial step in characterization would be to identify its biological targets. This could range from cell-surface receptors and intracellular enzymes to ion channels and transporter proteins. While related compounds, broadly categorized as naphthalene (B1677914) derivatives or cyclopentanecarboxylic acids, have been investigated for various biological activities, including anti-inflammatory and anticonvulsant properties, no such specific targets have been documented for this compound itself.
In Vitro Binding Assays and Target Affinity Determination
Standard procedures to identify and characterize these interactions involve in vitro binding assays. These experiments are designed to measure the affinity and specificity with which a compound binds to a potential target. This process generates quantitative data, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which are crucial for understanding the compound's potency. At present, there is no published data from such assays for this compound.
Proteomic and Metabolomic Approaches for Target Deconvolution
Modern drug discovery often employs advanced techniques like proteomics and metabolomics to uncover a compound's biological targets without prior assumptions. Proteomic approaches can identify proteins that physically interact with the compound, while metabolomics can reveal changes in cellular metabolic pathways upon treatment with the compound, thereby suggesting potential enzyme targets. A search of the scientific literature did not yield any studies that have applied these "omics" approaches to this compound.
Elucidation of Molecular Binding Modes
Once a biological target is identified, the next critical step is to understand the precise molecular interactions between the compound and its target. This provides a structural basis for the compound's activity and can guide the design of more potent and selective derivatives.
X-ray Crystallography and NMR Spectroscopy in Complex Structure Determination
The gold-standard techniques for determining the three-dimensional structure of a compound-target complex are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can reveal the exact orientation of the compound within the target's binding site and the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. There are no publicly available crystal or solution structures of this compound in complex with any biological target.
Site-Directed Mutagenesis Studies for Key Residue Identification
To complement structural studies, site-directed mutagenesis is a powerful tool used to pinpoint the key amino acid residues within a protein target that are critical for compound binding or the modulation of the protein's function. By systematically mutating specific residues and observing the effect on compound affinity or activity, researchers can validate the binding mode observed in structural studies. No such studies have been reported for this compound.
Mechanistic Studies of Target Modulation
The culmination of these investigations is the elucidation of the compound's mechanism of action—how it modulates the function of its biological target to produce a physiological effect. This could involve the inhibition of an enzyme's catalytic activity, the activation or blocking of a receptor's signaling pathway, or the modulation of an ion channel's conductance. Without the foundational data on target identification and binding, the mechanism of action for this compound remains speculative.
Orthosteric Binding Mechanisms
There is no available research to indicate that this compound engages in orthosteric binding with any specific biological target. Orthosteric ligands compete with endogenous ligands for binding to the active site of a receptor or enzyme. Without identified biological targets, no data on potential orthosteric interactions for this compound exists.
Ligand-Target Binding Kinetics and Thermodynamics
No studies reporting on the binding kinetics (e.g., association rate constant [k_on], dissociation rate constant [k_off], or dissociation constant [K_d]) or thermodynamic parameters (e.g., changes in Gibbs free energy [ΔG], enthalpy [ΔH], or entropy [ΔS]) for the interaction of this compound with any biological target have been published. Such data is fundamental for understanding the affinity, residence time, and energetic drivers of a ligand-target interaction.
Selectivity Profiling Against Related Biological Targets
There is a lack of available data regarding the selectivity profile of this compound. Selectivity profiling involves testing a compound against a panel of related biological targets (e.g., different receptor subtypes or enzyme isoforms) to determine its specificity. This information is critical for assessing the potential for off-target effects. As no primary biological target has been identified for this compound, no such selectivity studies have been conducted.
Advanced Applications As Chemical Probes and Synthetic Building Blocks
Utility in the Synthesis of More Complex Organic Molecules
1-(2-Naphthyl)cyclopentanecarboxylic acid serves as a versatile intermediate and building block in organic synthesis, enabling the construction of more elaborate and functionally diverse molecules. The cyclopentanecarboxylic acid framework is a common feature in many biologically active compounds, and its derivatives are extensively studied in medicinal chemistry. ontosight.ai The presence of the carboxylic acid group allows for a wide range of chemical transformations, including esterification, amidation, and reduction to an alcohol, providing multiple pathways for molecular elaboration. smolecule.com
The compound's structure can be incorporated into larger scaffolds through multi-step synthetic sequences. ontosight.ai For instance, derivatives of the isomeric 1-(1-Naphthyl)cyclopentanecarboxylic acid are utilized in solid-phase synthesis techniques to create libraries of isoxazole (B147169) and isoxazoline (B3343090) derivatives, which are then screened for various biological activities. Similarly, multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single operation, represent an efficient strategy for using such building blocks to rapidly generate molecular complexity. rsc.org The combination of the rigid naphthyl moiety and the specific stereochemistry of the cyclopentane (B165970) ring makes this compound a valuable starting material for creating structurally unique and complex molecules with potential applications in pharmaceuticals and other fields. ontosight.ai
| Reaction | Reagents | Product Functional Group | Potential Application |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Ester | Prodrug synthesis, material science monomers |
| Amidation | Amine, Coupling Agent | Amide | Bioactive molecule synthesis, peptide modifications |
| Reduction | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | Intermediate for further functionalization |
Role in Medicinal Chemistry Lead Discovery and Optimization Programs
The scaffold of this compound is of significant interest in medicinal chemistry for the discovery and optimization of new therapeutic agents. Naphthalene (B1677914) derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai The cyclopentane ring adds a three-dimensional character to the molecule, which can be crucial for specific interactions with biological targets like enzymes and receptors. ontosight.ai
Research into structurally similar compounds has demonstrated their potential in various therapeutic areas. For example, derivatives of 1-(1-Naphthyl)cyclopentanecarboxylic acid have been investigated as potential antidepressants and anti-inflammatory agents. More recently, novel cyclopentane carboxylic acids have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the treatment of pain. nih.gov The discovery process for these inhibitors involved key modifications, such as replacing a proline "warhead" with a cyclopentane carboxylic acid, which significantly boosted potency. nih.gov This highlights the value of the cyclopentanecarboxylic acid moiety in lead optimization. The this compound structure can be systematically modified at the naphthalene ring, the cyclopentane ring, or the carboxylic acid to generate a library of analogs for structure-activity relationship (SAR) studies, aiming to improve potency, selectivity, and pharmacokinetic properties.
Development as Chemical Probes for Elucidating Biological Pathways
Chemical probes are essential tools for studying the function of proteins and interrogating biological pathways. This compound possesses features that make it an attractive scaffold for the development of such probes. The naphthalene group is inherently fluorescent, which can be exploited for imaging applications, although its quantum yield may require enhancement through chemical modification.
A key strategy in probe development is to link a molecule known to bind a specific biological target to a reporter group, such as a fluorophore or a tag for affinity purification. The carboxylic acid functionality of this compound provides a convenient attachment point for conjugating such reporter moieties. For instance, a fluorescent probe for cyclooxygenase-2 (COX-2) was developed by conjugating an amino-TEMPO molecule to the carboxylic acid of a parent inhibitor, creating a redox-activatable probe for in vivo imaging. nih.gov This approach allows for the visualization of enzyme activity in cells and tissues. Given that many cyclopentane and naphthalene derivatives show affinity for various enzymes and receptors, this compound could serve as the starting point for creating targeted chemical probes to explore complex biological systems and validate new drug targets. ontosight.ai
Potential as Precursors for Prodrug Design
Prodrug design is a well-established strategy to overcome undesirable properties of pharmacologically active compounds, such as poor solubility, low stability, or limited bioavailability. nih.govnih.gov The carboxylic acid group is a common and effective functional group for creating prodrugs, typically by forming ester or amide linkages. nih.gov These linkages are designed to be stable during administration but are cleaved in the body by enzymes (e.g., esterases) to release the active parent drug at the site of action.
This compound is an ideal precursor for this approach. If a derivative of this compound is identified as a potent therapeutic agent but suffers from poor aqueous solubility due to its lipophilic naphthalene and cyclopentane groups, it can be converted into a more soluble prodrug. For example, researchers have designed piperazine (B1678402) ester prodrugs of a related NSAID, 6-methoxy-2-naphthylacetic acid, to enhance water solubility and skin permeability. nih.gov Similarly, conjugating the carboxylic acid of a this compound-based drug to a hydrophilic carrier like a polyethylene (B3416737) glycol (PEG) chain or a specific amino acid could significantly improve its pharmacokinetic profile. nih.gov This strategy allows for the fine-tuning of a drug candidate's properties without altering the core structure responsible for its therapeutic effect.
Applications in Material Science Research (e.g., as monomers or linkers)
The rigid and planar structure of the naphthalene component, combined with the reactive carboxylic acid, makes this compound a candidate for applications in material science. Naphthalene-based compounds are used in the synthesis of polymers and dyes, and their incorporation into materials can impart desirable thermal, mechanical, and photophysical properties. google.com
This compound could potentially be used as a monomer in polymerization reactions. The carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an ester, and then polymerized with a diol or diamine to form polyesters or polyamides. The bulky naphthyl-cyclopentyl side group would influence the polymer's chain packing, potentially leading to materials with high thermal stability and specific optical properties.
Furthermore, the molecule could function as a linker or ligand in the synthesis of metal-organic frameworks (MOFs). The carboxylic acid group can coordinate to metal ions, while the naphthyl-cyclopentyl portion would form the structural framework of the porous material. The size and shape of this organic linker would dictate the pore size and topology of the resulting MOF, which could have applications in gas storage, separation, or catalysis. While the direct use of this compound in material science is not yet widely reported, its structural motifs are found in compounds used for these advanced applications. ontosight.aiontosight.ai
Future Research Directions and Unexplored Avenues
Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 1-(2-Naphthyl)cyclopentanecarboxylic acid and its analogues should prioritize green chemistry principles. patsnap.com This includes the use of renewable feedstocks, reducing waste, and employing catalytic reactions that operate under mild conditions. patsnap.com
Key areas for exploration include:
Catalytic C-H Functionalization: Direct C-H activation and functionalization of the naphthalene (B1677914) or cyclopentane (B165970) rings would represent a significant advancement over traditional multi-step syntheses. nih.gov This approach could allow for the direct introduction of various functional groups, improving atom economy and reducing the generation of by-products. patsnap.com
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and consistency. Flow reactors can enable precise control over reaction parameters such as temperature and pressure, potentially leading to higher yields and purity.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide high stereoselectivity and operate under environmentally benign aqueous conditions.
Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact associated with traditional organic solvents.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Functionalization | High atom economy, reduced steps, access to novel analogues. nih.gov | Development of selective catalysts for specific C-H bonds. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions. | Identification and engineering of suitable enzymes. |
| Green Solvents | Reduced environmental impact and toxicity. | Solubility and reactivity studies in alternative media. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. knaw.nlspringernature.com These computational tools can be leveraged to accelerate the design and optimization of novel analogues of this compound.
Future applications of AI and ML in this area include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and physicochemical characteristics of new derivatives. nih.gov This can help prioritize the synthesis of the most promising compounds. nih.gov
De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold. crimsonpublishers.com These models can explore a vast chemical space to identify compounds with desired properties, such as high binding affinity for a specific biological target. nih.govcrimsonpublishers.com
Synthesis Planning: Using AI algorithms to devise the most efficient and sustainable synthetic routes for target analogues, potentially uncovering novel chemical transformations. nih.gov
Virtual Screening: High-throughput virtual screening of large compound libraries against various biological targets to identify potential hits that share structural similarities with the core scaffold. springernature.com
Exploration of New Biological Target Classes and Neglected Pathways
The naphthalene and cyclopentane motifs are present in numerous biologically active compounds, suggesting that this compound derivatives could interact with a wide range of biological targets. nih.govnih.govekb.eg While initial research may focus on known areas like anti-inflammatory agents, future studies should explore novel and neglected pathways. ekb.eg
Promising avenues for investigation include:
Neurodegenerative Diseases: The structural features of naphthalene derivatives have been explored for potential applications in neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Future research could investigate the ability of analogues to modulate targets such as protein aggregation or neuroinflammation.
Antiviral and Antimicrobial Agents: The lipophilic nature of the naphthalene ring combined with the functional handle of the carboxylic acid could be exploited to design new antiviral or antimicrobial agents that target viral entry, replication, or bacterial cell wall synthesis. nih.gov
Metabolic Disorders: Exploring the potential of these compounds to modulate enzymes involved in metabolic pathways, such as those related to diabetes or obesity.
Oncology: Naphthalene-containing compounds have shown promise as anticancer agents. nih.govrsc.org Future work could focus on designing derivatives that inhibit novel cancer targets like specific kinases or protein-protein interactions. nih.gov
Advanced Spectroscopic and Biophysical Characterization Techniques
A thorough understanding of the structure, properties, and biological interactions of this compound and its analogues is crucial for their development. Advanced analytical techniques can provide detailed insights at the molecular level.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR): Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, can be used to unambiguously determine the structure and conformation of complex derivatives. oregonstate.edu
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for accurate mass determination and formula confirmation. oregonstate.edu Techniques like tandem MS (MS/MS) can be used to study fragmentation patterns and elucidate structural details. nih.gov
Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, which is useful for confirming functional groups and studying intermolecular interactions like hydrogen bonding. oregonstate.edutandfonline.com
Biophysical Techniques:
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques can be used to study the kinetics (on- and off-rates) and affinity of binding between the compound and its biological target in real-time. nih.govirbm.com
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry, offering insights into the forces driving the binding. nih.gov
X-ray Crystallography: Obtaining crystal structures of the compound bound to its target protein can provide a detailed, atomic-level view of the binding mode, which is invaluable for structure-based drug design.
| Technique | Information Provided | Application in Future Research |
| 2D NMR Spectroscopy | Detailed structural connectivity and spatial relationships. oregonstate.edu | Structure elucidation of novel, complex analogues. |
| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. oregonstate.edunih.gov | Confirmation of synthetic products and metabolite identification. |
| Surface Plasmon Resonance (SPR) | Binding kinetics and affinity (KD). nih.govirbm.com | Screening analogues for target binding and lead optimization. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (ΔH, ΔS, KD). nih.gov | Understanding the driving forces of molecular recognition. |
| X-ray Crystallography | Atomic-level structure of the compound-target complex. | Guiding structure-based design of more potent analogues. |
Development of High-Throughput Screening and Combinatorial Chemistry Approaches for Analogues
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry methodologies are essential.
Future research in this direction should focus on:
Solid-Phase Synthesis: Developing solid-phase synthetic routes would facilitate the rapid and automated synthesis of large libraries of analogues. This approach simplifies purification and allows for the systematic variation of different parts of the molecule.
Parallel Synthesis: Utilizing parallel synthesis techniques to create arrays of discrete compounds in multi-well plates, enabling the simultaneous synthesis of dozens or hundreds of analogues for screening. nih.govacs.org
Diversity-Oriented Synthesis (DOS): Employing DOS strategies to generate structurally diverse and complex molecules from a common starting material, increasing the chances of discovering compounds with novel biological activities.
High-Throughput Screening (HTS): Developing robust and miniaturized biochemical or cell-based assays for HTS of the synthesized compound libraries against various biological targets. This allows for the rapid identification of "hit" compounds that can be further optimized.
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics, materials, and chemical tools.
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(2-Naphthyl)cyclopentanecarboxylic Acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclopentane ring formation coupled with naphthyl group introduction. A two-step procedure is often employed:
Cyclopentane Carboxylic Acid Precursor : Start with cyclopentanecarboxylic acid derivatives (e.g., ester or nitrile intermediates) to facilitate ring functionalization. For example, oxidation of cyclopentene derivatives (e.g., 1-cyclopentene-1-carboxaldehyde) can yield carboxylic acid precursors, though yields may require optimization due to volatility .
Naphthyl Group Coupling : Use Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to attach the 2-naphthyl group. Catalytic systems (e.g., Pd for Suzuki) and solvent selection (e.g., THF or DMF) critically impact yield.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (e.g., 1.2 equivalents of 2-naphthylboronic acid for Suzuki coupling).
- Purify via recrystallization (e.g., using ethanol/water mixtures) to achieve >98% purity, as noted in cyclopentanecarboxylic acid derivatives .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify the cyclopentane ring protons (δ 1.5–2.5 ppm) and naphthyl aromatic protons (δ 7.2–8.2 ppm). Compare with structurally similar compounds (e.g., 1-phenyl analogs ).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) or EI-MS to confirm molecular weight (e.g., molecular ion peak at m/z 242.3 for C₁₆H₁₄O₂). NIST databases provide reference fragmentation patterns for cyclopentanecarboxylic acids .
- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Advanced: How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation with Ru or Rh catalysts to introduce stereocenters (e.g., (R)-BINAP ligands for enantioselective reductions) .
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB. For diastereomers, normal-phase HPLC with hexane/isopropanol gradients is effective.
- X-ray Crystallography : Confirm absolute configuration, as demonstrated in cyclopentane-based γ-amino acid studies .
Advanced: What computational methods predict the biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes or receptors). Parameterize force fields (e.g., OPLS3e) for cyclopentane ring flexibility .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl analogs ) using descriptors like logP and polar surface area.
Data Contradiction Analysis: How should discrepancies in reported melting points or solubility be resolved?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting behavior directly (e.g., mp 141–143°C for 2-naphthylacetic acid vs. literature values).
- Solubility Testing : Use shake-flask method in buffers (pH 1–13) to validate solubility claims. For example, cyclopentanecarboxylic acids often show pH-dependent solubility due to ionization .
- Cross-Validation : Compare data from NIST , peer-reviewed journals, and independent lab analyses.
Advanced: What protocols assess the hydrolytic stability of this compound?
Methodological Answer:
- pH Stability Study : Incubate compound in buffers (pH 2, 7, 12) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.
- Structural Confirmation : Isolate degradation products (e.g., naphthol derivatives) via column chromatography and characterize via MS/NMR .
Advanced: Which functional group modifications enhance biological activity in SAR studies?
Methodological Answer:
- Electron-Withdrawing Groups : Introduce -Cl or -CF₃ at the naphthyl ring to improve binding to hydrophobic pockets (e.g., 4-chlorophenyl analogs ).
- Bioisosteric Replacements : Substitute carboxylic acid with tetrazole or sulfonamide to modulate pharmacokinetics .
- Stereochemical Modifications : Test (R)- vs. (S)-cyclopentane configurations for target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
